2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one with N-chlorosuccinimide, leading to the formation of 3-chloro and 3,3-dichloro derivatives . Another method involves the use of sulfuryl chloride, which results in the formation of 4-chloromethyl and 3,3-dichloro-4-methyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one undergoes several types of chemical reactions, including:
Halogenation: The compound can be chlorinated using N-chlorosuccinimide or sulfuryl chloride, leading to the formation of chlorinated derivatives.
Substitution: The presence of functional groups such as methoxy and methyl groups allows for various substitution reactions under appropriate conditions.
Common Reagents and Conditions
N-chlorosuccinimide: Used for chlorination reactions.
Sulfuryl chloride: Another reagent for chlorination, leading to different chlorinated products.
Major Products Formed
3-chloro and 3,3-dichloro derivatives: Formed using N-chlorosuccinimide.
4-chloromethyl and 3,3-dichloro-4-methyl derivatives: Formed using sulfuryl chloride.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, such as anxiolytic and sedative effects.
Wirkmechanismus
The exact mechanism of action of 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is not well-documented. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methyl-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one: A closely related compound with similar structural features.
3-chloro-4-methyl-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one: A chlorinated derivative.
Uniqueness
2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines
Eigenschaften
Molekularformel |
C11H12N2O2 |
---|---|
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
8-methoxy-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-11(14)13-10-6-8(15-2)3-4-9(10)12-7/h3-4,6H,5H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HCWXFJRNUPKVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)OC)NC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.